molecular formula C27H27N3O3S2 B282899 N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide

N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide

Cat. No. B282899
M. Wt: 505.7 g/mol
InChI Key: XKHULEFJJBIRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.

Mechanism of Action

The mechanism of action of N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This results in the arrest of the cell cycle and ultimately leads to cell death. Furthermore, it has been suggested that this compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Moreover, it has been reported to exhibit antifungal and antibacterial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, its poor solubility in aqueous solutions and potential toxicity to normal cells are some of the limitations that need to be addressed in future studies.

Future Directions

There are several future directions for the research on N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide. One of the potential areas of application is in the development of combination therapies for cancer treatment, where this compound can be used in combination with other drugs to enhance their efficacy. Moreover, further studies are needed to explore the potential of this compound in the treatment of other diseases, such as inflammatory disorders and infectious diseases. Additionally, the development of novel formulations and delivery systems can improve its solubility and bioavailability, thereby enhancing its therapeutic potential.

Synthesis Methods

The synthesis of N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide involves the reaction of 2-[(2,6-diethylphenyl)amino]-2-oxoethylthio]acetic acid with 2-aminothiophenol and 4-methoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.

properties

Molecular Formula

C27H27N3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methoxybenzamide

InChI

InChI=1S/C27H27N3O3S2/c1-4-17-7-6-8-18(5-2)25(17)30-24(31)16-34-27-29-22-14-11-20(15-23(22)35-27)28-26(32)19-9-12-21(33-3)13-10-19/h6-15H,4-5,16H2,1-3H3,(H,28,32)(H,30,31)

InChI Key

XKHULEFJJBIRCG-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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